4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide
Description
4-Bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one (flavone) core substituted with a 4-ethoxyphenyl group at position 2 and a brominated benzamide moiety at position 5. This compound combines structural motifs known for their pharmacological relevance, including the chromenone scaffold (associated with antioxidant and anticancer properties) and the bromobenzamide group (implicated in kinase inhibition and DNA interaction) .
Properties
IUPAC Name |
4-bromo-N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO4/c1-2-29-19-10-5-15(6-11-19)22-14-21(27)20-12-9-18(13-23(20)30-22)26-24(28)16-3-7-17(25)8-4-16/h3-14H,2H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCHTTMVCOZLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the chromenyl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenyl structure.
Introduction of the ethoxyphenyl group: This is typically achieved through a Friedel-Crafts acylation reaction, where the ethoxyphenyl group is introduced to the chromenyl core.
Formation of the benzamide moiety: This involves the reaction of the intermediate compound with benzoyl chloride or a similar reagent to form the final benzamide structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Hydrolysis: The benzamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that 4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide may modulate enzyme activity related to inflammation. Preliminary studies have shown that it can inhibit key enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
The compound's structure suggests possible applications in cancer therapy. The chromenone core is known for its ability to interact with various cellular pathways involved in cancer progression. Studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, hinting at the potential of this compound in targeting tumor cells .
Enzyme Interaction Studies
Interaction studies have focused on the binding affinity of this compound to specific enzymes and receptors involved in inflammatory processes. The results indicate that it may serve as a lead compound for developing new therapeutic agents aimed at treating inflammatory diseases and possibly certain cancers.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Chromenone Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Ethoxyphenyl Group : Often accomplished via Friedel-Crafts acylation.
- Bromination : The bromine atom is introduced through electrophilic substitution reactions.
Case Studies and Research Findings
Several case studies have documented the biological activities of related compounds, emphasizing their therapeutic effects against various diseases:
- Anti-inflammatory Effects : A study demonstrated that derivatives of chromenones exhibited significant inhibition of inflammatory markers in vitro, suggesting that modifications to the chromenone structure could enhance anti-inflammatory activity .
- Anticancer Activity : Research on structurally related compounds has shown promising results against different cancer cell lines, indicating a potential pathway for developing novel anticancer therapies based on this scaffold .
- Mechanism of Action : Investigations into the mechanism of action suggest that these compounds may influence gene expression related to inflammation and cancer cell proliferation, further supporting their therapeutic potential .
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparisons
Chromenone-Based Analogues
- 4-Oxo-N-phenyl-4H-chromene-2-carboxamide Derivatives (): These compounds lack the 4-bromo and 4-ethoxyphenyl substituents but retain the chromenone core.
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923233-39-0; ):
This positional isomer substitutes the benzamide at position 6 instead of 6. Steric and electronic differences at the substitution site may alter binding affinity in macromolecular targets.
Benzamide Derivatives with Varied Substituents
- 4-Bromo-N-(2-Hydroxyphenyl)benzamide (–11): The hydroxyl group at position 2 enables strong hydrogen bonding (O–H⋯O and N–H⋯O interactions), forming layered crystal structures .
4-Bromo-N-(3,5-Dimethoxyphenyl)benzamide ():
The dimethoxy substitution pattern increases steric bulk and electron-donating effects, enhancing FGFR1 inhibition (IC₅₀ = 0.18 µM for derivative C9). The ethoxyphenyl group in the target compound may offer similar electronic effects but with reduced steric hindrance.- The target compound’s ethoxy group is electron-donating, which could stabilize charge-transfer interactions in biological systems.
Crystallographic and Physicochemical Properties
*Estimated using fragment-based methods (ethoxy: +0.5, hydroxyl: -0.3 relative to benzamide).
Biological Activity
4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a synthetic organic compound belonging to the class of chromenone derivatives. Its unique structure, which includes a bromine atom, a benzamide moiety, and an ethoxyphenyl substituent, suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structural features of this compound can be summarized as follows:
| Feature | Description |
|---|---|
| Bromine Atom | Increases reactivity and potential biological activity. |
| Benzamide Moiety | Contributes to the compound's pharmacological properties. |
| Ethoxyphenyl Substituent | Enhances lipophilicity, potentially improving bioavailability. |
| Chromenone Core | Associated with various biological activities, including antioxidant properties. |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Chromenyl Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Ethoxyphenyl Group : Achieved through Friedel-Crafts acylation using 4-ethoxybenzoyl chloride.
- Formation of the Benzamide Moiety : Reaction with benzoyl chloride or similar reagents to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through in vitro assays against various cancer cell lines.
- Cytotoxicity Assays : The compound was tested against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines using the MTT assay.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes linked to cancer proliferation and inflammation pathways, suggesting a dual role in targeting both cancerous cells and inflammatory responses.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties:
- Enzyme Inhibition Studies : Preliminary data indicate that this compound may inhibit key enzymes involved in inflammatory pathways.
- Potential Applications : This suggests possible therapeutic applications in treating diseases characterized by chronic inflammation.
Case Studies and Research Findings
Several research articles have documented the biological activities and potential applications of this compound:
- A study demonstrated that derivatives similar to this compound exhibited promising cytotoxicity against multiple cancer cell lines, reinforcing its potential as an anticancer agent .
- Molecular docking studies have indicated favorable interactions between this compound and target proteins involved in cancer progression and inflammation, providing insights into its mechanism of action .
Q & A
Q. What are the recommended synthetic routes for 4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide?
Methodological Answer: The synthesis typically involves multi-step protocols:
Condensation reactions : React 4-bromobenzoic acid derivatives with chromen-4-one intermediates under coupling agents like EDCI/HOBt.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the pure product .
Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature) to improve yield. For example, DMF as a solvent at 80°C enhances coupling efficiency .
Q. How is the compound structurally characterized?
Methodological Answer:
X-ray crystallography : Single-crystal diffraction data collected at 150 K using a Bruker D8 VENTURE diffractometer. Refinement via SHELXL (for bond lengths/angles) and ORTEP-3 (for thermal ellipsoid visualization) .
Key parameters : Monitor data-to-parameter ratios (>10:1) and R-factors (<0.05) to ensure refinement reliability. Example: A reported structure had , validating high precision .
Q. What analytical techniques confirm purity and identity?
Methodological Answer:
NMR spectroscopy : / NMR to verify substituent integration (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm) .
Mass spectrometry (HRMS) : Compare observed molecular ion peaks () with theoretical values (e.g., [M+H] at 452.2 g/mol) .
HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) .
Q. What structural features influence reactivity?
Methodological Answer:
Bromo substituent : Enhances electrophilic aromatic substitution (e.g., Suzuki coupling) at the para position .
Chromen-4-one core : Participates in π-π stacking interactions, critical for crystallographic packing .
Ethoxyphenyl group : Steric effects modulate solubility and hydrogen-bonding potential in biological assays .
Q. How to optimize reaction conditions for synthesis?
Methodological Answer:
Solvent screening : Polar aprotic solvents (DMF, DMSO) improve reaction rates due to better dissolution of intermediates .
Catalyst selection : Pd(PPh) for cross-coupling reactions (e.g., attaching the ethoxyphenyl group) .
Temperature control : Maintain 80–100°C to balance reaction speed and byproduct formation .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data?
Methodological Answer:
Data validation : Cross-check values (<0.05) and merging statistics (e.g., completeness >95%) .
Multi-software refinement : Compare SHELXL (for small molecules) and OLEX2 (for disorder modeling) outputs to identify outliers .
Twinned data handling : Use SHELXD for initial phase solutions in cases of pseudo-merohedral twinning .
Q. What strategies elucidate structure-activity relationships (SAR)?
Methodological Answer:
Substituent variation : Synthesize analogs (e.g., replacing bromo with chloro) and assay kinase inhibition (e.g., FGFR1) .
Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., chromen-4-one interactions with ATP-binding pockets) .
Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using Schrödinger Suite .
Q. How to address discrepancies in spectroscopic data?
Methodological Answer:
Cross-validation : Compare NMR (solution state) with XRD (solid state) to detect conformational polymorphs .
Dynamic NMR : Analyze temperature-dependent NMR shifts to identify rotamers or tautomers .
Theoretical calculations : Match experimental IR spectra with DFT-predicted vibrational modes (e.g., B3LYP/6-31G*) .
Q. Best practices for refining anisotropic displacement parameters?
Methodological Answer:
SHELXL constraints : Apply "ISOR" and "DELU" commands to suppress over-parameterization of thermal motion .
Validation tools : Use PLATON ’s ADDSYM to check for missed symmetry elements affecting ellipsoid orientations .
Visualization : Render displacement ellipsoids at 50% probability in ORTEP-3 to assess positional uncertainty .
Q. How to study interactions with biological targets?
Methodological Answer:
In vitro assays : Measure IC values against cancer cell lines (e.g., A549) using MTT assays .
Surface plasmon resonance (SPR) : Quantify binding kinetics (/) to recombinant FGFR1 .
Cellular imaging : Fluorescently tagged analogs (e.g., BODIPY conjugates) for subcellular localization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
